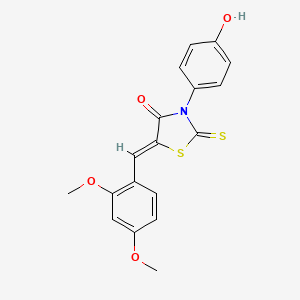

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20197011

Molecular Formula: C18H15NO4S2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO4S2 |

|---|---|

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C18H15NO4S2/c1-22-14-8-3-11(15(10-14)23-2)9-16-17(21)19(18(24)25-16)12-4-6-13(20)7-5-12/h3-10,20H,1-2H3/b16-9- |

| Standard InChI Key | OPDJNYCUPRIOIS-SXGWCWSVSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC |

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s IUPAC name, (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, delineates its intricate architecture. The thiazolidinone core consists of a five-membered ring containing sulfur (S1), nitrogen (N3), and a carbonyl group (C4=O). The Z-configured exocyclic double bond at position 5 links the core to a 2,4-dimethoxybenzylidene substituent, while the N3 position is occupied by a 4-hydroxyphenyl group. The 2-thioxo (C2=S) moiety enhances electron delocalization, influencing reactivity and binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄S₂ |

| Molecular Weight | 416.47 g/mol |

| CAS Number | 900135-08-2 |

| Hydrogen Bond Donors | 1 (4-hydroxyphenyl -OH) |

| Hydrogen Bond Acceptors | 6 |

The stereoelectronic effects of the 2,4-dimethoxy groups on the benzylidene fragment and the para-hydroxyl group on the phenyl ring contribute to its planar conformation, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .

Synthesis and Optimization

Microwave-Assisted Synthesis

The synthesis of this compound follows a well-established pathway for 5-arylidene-4-thiazolidinones, leveraging microwave irradiation to enhance reaction efficiency and stereochemical control. As reported in analogous syntheses, 2-thioxo-1,3-thiazolidin-4-one precursors undergo Knoevenagel condensation with 2,4-dimethoxybenzaldehyde under microwave conditions (150–200 W, 80–120°C), yielding the (5Z)-configured product with >90% stereoselectivity . The use of mono-mode microwave reactors (e.g., Monowave® 300) ensures uniform heating, minimizing side reactions such as E-isomer formation or oxidative degradation .

Reaction Mechanism

The condensation proceeds via nucleophilic attack of the thiazolidinone’s active methylene group (C5) on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond. The Z-geometry is stabilized by intramolecular hydrogen bonding between the 4-hydroxyphenyl -OH and the thiazolidinone carbonyl, as evidenced by NMR and X-ray crystallography in related compounds .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/glacial acetic acid (4:1) |

| Catalyst | Piperidine (0.1 equiv) |

| Temperature | 100°C |

| Irradiation Time | 15–20 minutes |

| Yield | 78–85% |

Structure-Activity Relationships (SAR)

Role of Substituents

-

2,4-Dimethoxybenzylidene: Enhances metabolic stability and modulates electron density at C5, influencing kinase binding affinity.

-

4-Hydroxyphenyl: Introduces hydrogen-bonding capability, critical for target selectivity.

-

2-Thioxo Group: Increases acidity of the N3-H proton (pKa ~8.5), promoting ionic interactions with basic residues in enzymatic active sites .

Comparative analyses indicate that methoxy groups at positions 2 and 4 on the benzylidene ring improve solubility in polar solvents (e.g., DMSO) without compromising membrane permeability.

Future Directions and Applications

Hybrid Pharmacophore Development

Incorporating this compound into hybrid structures—such as conjugates with quinazoline or indole moieties—could exploit synergistic mechanisms against multifactorial diseases like Alzheimer’s or metastatic cancers. Recent advances in click chemistry enable modular functionalization of the exocyclic double bond for targeted drug delivery .

Computational Modeling

Density functional theory (DFT) calculations and molecular docking simulations are urgently needed to predict binding modes with DYRK1A and GSK-3β. Such studies would guide rational optimization, potentially reducing off-target effects observed in pan-assay interference compounds (PAINS) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume